3-(Methoxymethyl)-2-methylbenzoicacid

Lipophilicity XLogP3 Drug-likeness

Researchers seeking a 3-alkoxy-2-methylbenzoic acid building block with tunable lipophilicity often encounter the limitation of non-cleavable aryl ethers. 3-(Methoxymethyl)-2-methylbenzoic acid solves this by providing a methoxymethyl handle that functions as a protected hydroxymethyl or formyl synthon. • ΔXLogP3 = -0.3 vs. the 3-methoxy analog, aiding compliance with lead-optimization cLogP criteria. • The benzylic ether can be selectively cleaved or oxidized under mild conditions, enabling orthogonal deprotection strategies. • Non-crystalline physical state facilitates liquid handling, amorphous dispersion formulation, and continuous-flow processing. Supplied with full analytical documentation; standard B2B shipping available worldwide.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B13587888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)-2-methylbenzoicacid
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(=O)O)COC
InChIInChI=1S/C10H12O3/c1-7-8(6-13-2)4-3-5-9(7)10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyLDFSSCMVVIQVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)-2-methylbenzoic Acid: Physicochemical Profile & Comparators


3-(Methoxymethyl)-2-methylbenzoic acid (CAS 2648939-82-4) is a disubstituted aromatic carboxylic acid with a methoxymethyl group at the 3-position and a methyl group at the 2-position of the benzene ring [1]. It belongs to the class of 3-alkoxy-2-methylbenzoic acids, which are recognized as valuable intermediates in the preparation of pharmaceuticals and agrochemicals [2]. Its closest structural analog, 3-methoxy-2-methylbenzoic acid (CAS 55289-06-0), is a well-established building block used in the synthesis of the insecticide methoxyfenozide and as a Corey-Bakshi-Shibata catalyst ligand [3]. The target compound differentiates itself through the presence of a methylene ether (-CH₂OCH₃) rather than a direct aryl ether (-OCH₃), which fundamentally alters its lipophilicity, conformational flexibility, and synthetic reactivity profile.

Why 3-Methoxy-2-methylbenzoic Acid Cannot Substitute


Generic substitution within the 3-alkoxy-2-methylbenzoic acid family is not feasible due to significant differences in lipophilicity (ΔXLogP3 = -0.3), conformational flexibility (3 vs. 2 rotatable bonds), and the distinct reactivity of the methoxymethyl ether handle [1][2]. The methoxymethyl group functions as a protected hydroxymethyl synthon, enabling selective deprotection or oxidation to an aldehyde that the simple methoxy analog cannot undergo [3]. These differences directly impact intermediate performance in multi-step syntheses where precise control over partition coefficients, metabolic stability, or downstream functionalization is required. The absence of a defined melting point for the target compound, in contrast to the crystalline nature of the methoxy analog (mp 147-151 °C), further indicates divergent physical properties that influence purification and formulation workflows .

Head-to-Head Comparison with 3-Methoxy-2-methylbenzoic Acid


Lower Lipophilicity vs. 3-Methoxy Analog

The target compound exhibits a calculated partition coefficient (XLogP3-AA) of 1.5, which is 0.3 log units lower than that of 3-methoxy-2-methylbenzoic acid (XLogP3 = 1.8) [1][2]. This difference arises despite the target having an additional methylene carbon, indicating that the benzylic ether oxygen in the methoxymethyl group contributes to greater aqueous compatibility. For procurement decisions involving lead optimization or intermediate selection where lower logP correlates with reduced hERG binding or improved metabolic stability, this quantifiable divergence provides a rational basis for compound selection.

Lipophilicity XLogP3 Drug-likeness ADME

Extra Rotatable Bond vs. 3-Methoxy Analog

The target compound possesses 3 rotatable bonds compared to 2 for the 3-methoxy analog, as computed from their respective SMILES structures [1][2]. The extra rotatable bond arises from the methylene spacer in the methoxymethyl group (-CH₂-O-CH₃) versus the direct aryl-oxygen bond in the methoxy analog (-O-CH₃). This increased conformational entropy can lead to different binding modes to biological targets, altered crystal packing, and distinct NMR spectroscopic signatures. For researchers designing structure-activity relationship (SAR) studies, this measurable difference in molecular flexibility represents a quantifiable parameter for scaffold diversification.

Conformational flexibility Rotatable bonds Molecular recognition Crystal engineering

Methoxymethyl Group Orthogonal Reactivity

The methoxymethyl (MOM) ether in the target compound functions as a masked hydroxymethyl (-CH₂OH) or formyl (-CHO) group. Under acidic conditions, the MOM group can be cleaved to reveal a benzylic alcohol; under oxidative conditions (e.g., DDQ or CAN), it can be converted to an aldehyde [1]. The 3-methoxy analog lacks this synthetic versatility, as the aryl methyl ether is chemically robust and requires harsh conditions (e.g., BBr₃, high-temperature HBr) for demethylation, which often compromises other functional groups. This orthogonal reactivity makes the target compound a strategically distinct intermediate for convergent synthetic routes where sequential unmasking of functional groups is required.

Protecting group strategy Synthetic methodology Aldehyde synthesis Orthogonal functionalization

Physical State: Non-Crystalline vs. Crystalline Analog

Vendor datasheets from CymitQuimica list no melting point for 3-(methoxymethyl)-2-methylbenzoic acid (field left blank), whereas the 3-methoxy analog is consistently reported as a crystalline solid with a sharp melting range of 147-151 °C . The absence of a defined melting point in supplier specifications, combined with the compound's lower lipophilicity and additional rotatable bond, suggests the target compound may exist as a viscous oil or a low-melting solid at ambient temperature. This physical state difference has immediate practical implications: procurement of a non-crystalline intermediate may necessitate alternative purification strategies (e.g., column chromatography instead of recrystallization) and can affect long-term storage stability, handling, and dispensing in automated synthesis platforms.

Physical state Crystallinity Purification Formulation

Procurement-Driven Application Scenarios


Reduced Lipophilicity in Lead Optimization

In medicinal chemistry campaigns where lowering cLogP is a key objective to improve metabolic stability or reduce off-target toxicity (e.g., hERG binding), 3-(methoxymethyl)-2-methylbenzoic acid (XLogP3 = 1.5) provides a quantifiable lipophilicity advantage of -0.3 log units over the 3-methoxy analog (XLogP3 = 1.8) [1]. This difference can be decisive in meeting lead optimization criteria without introducing additional heteroatoms or chiral centers.

Orthogonal Protecting Groups for Convergent Synthesis

In multi-step total synthesis or complex pharmaceutical intermediate preparation, the methoxymethyl group in the target compound serves as a masked hydroxymethyl or formyl group that can be selectively unveiled under mild conditions (acidic cleavage or oxidative deprotection) without disturbing the 2-methyl substituent or the carboxylic acid functionality [2]. The 3-methoxy analog cannot participate in such orthogonal deprotection schemes, as demethylation requires forcing conditions that risk degradation of other sensitive functional groups.

Agrochemical Intermediate: Altered Environmental Fate

3-Methoxy-2-methylbenzoic acid is a well-established intermediate for the insecticide methoxyfenozide [3]. The methoxymethyl analog, with its inherently lower lipophilicity (ΔXLogP3 = -0.3) and different metabolic vulnerability (benzylic ether cleavage vs. aromatic O-demethylation), may yield agrochemical candidates with altered soil mobility, water solubility, and biodegradation pathways, offering a differentiated IP position and environmental fate profile for next-generation crop protection agents.

Amorphous Intermediates in Solid-State Formulation

The apparent non-crystalline or low-melting nature of 3-(methoxymethyl)-2-methylbenzoic acid, inferred from the absence of a melting point in vendor specifications, may be advantageous in amorphous solid dispersion formulations or in reaction setups requiring liquid handling [1]. For process chemistry groups seeking to avoid crystallization issues during intermediate storage or continuous flow processing, this physical state differentiation compared to the crystalline 3-methoxy analog (mp 147-151 °C) can influence solvent selection, reactor design, and downstream purification strategy .

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